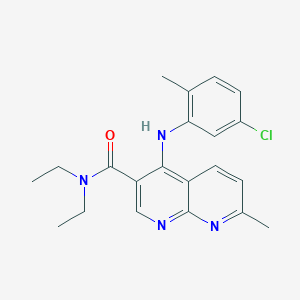

4-((5-chloro-2-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

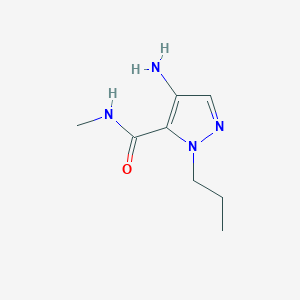

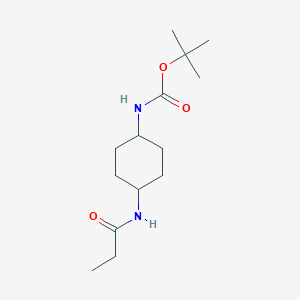

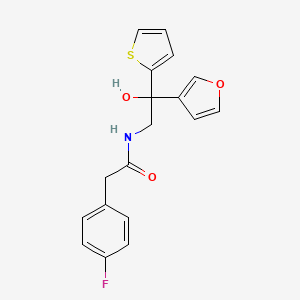

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features. It might also include information obtained from spectroscopic analyses .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity with other substances, any catalysts that are required, and the products of the reactions .Physical And Chemical Properties Analysis

This would include information about the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications

Synthesis and Antibacterial Activity

Research on naphthyridine derivatives, such as the synthesis and evaluation of pyridonecarboxylic acids as antibacterial agents, has shown promising results. Compounds with specific substitutions have demonstrated higher antibacterial activity than established drugs, indicating potential for further biological studies. The detailed synthesis process and structure-activity relationships of these compounds provide insights into their antibacterial mechanisms (Egawa et al., 1984).

Potential as Reversible Inhibitors

Another study focused on 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines, which were synthesized and tested for their effects on H+,K+-ATPase activity and acid formation in gastric glands. Despite their low inhibitory potency, this research opens avenues for the development of reversible inhibitors for specific biological targets (Björk et al., 1996).

Cytotoxic Activity Against Cancer

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and tested for their cytotoxic activity against cancer cell lines. Certain derivatives showed potent cytotoxicity, highlighting the therapeutic potential of naphthyridine derivatives in cancer treatment. The study's focus on structure-activity relationships helps in understanding the compounds' mechanisms of action (Deady et al., 2005).

Anticancer Evaluation of Naphthoquinone Derivatives

The synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives for their cytotoxic activity against human cancer cell lines further demonstrate the potential of naphthyridine and naphthoquinone derivatives in cancer research. Notably, some compounds displayed potent cytotoxic activity with low toxicity to normal cells, indicating their promise as anticancer agents (Ravichandiran et al., 2019).

Hydrogen Bonding and Anticonvulsant Applications

Studies on the crystal structures of anticonvulsant enaminones have revealed the importance of hydrogen bonding in determining their activity. This research provides valuable insights into the design of new anticonvulsant drugs based on hydrogen bonding patterns (Kubicki et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(5-chloro-2-methylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O/c1-5-26(6-2)21(27)17-12-23-20-16(10-8-14(4)24-20)19(17)25-18-11-15(22)9-7-13(18)3/h7-12H,5-6H2,1-4H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZQLLXKATUHRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)Cl)C)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(4-chlorobenzyl)-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2465549.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2465553.png)

![imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide](/img/structure/B2465555.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2465556.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2465559.png)

![4-(dipropylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2465561.png)

![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)